Cas no 16643-19-9 (4-Fluoro-2,6-dimethylbenzamide)
4-Fluoro-2,6-dimethylbenzamide Chemical and Physical Properties
Names and Identifiers
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- 4-Fluoro-2,6-dimethylbenzamide
- 2,6-Dimethyl-4-fluorobenzamide
- 4-Fluoro-2,6-dimethyl-benzamide
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- MDL: MFCD20694288
- Inchi: 1S/C9H10FNO/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4H,1-2H3,(H2,11,12)
- InChI Key: BGXIIPLHTGBXQE-UHFFFAOYSA-N
- SMILES: FC1C=C(C)C(C(N)=O)=C(C)C=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 171
- XLogP3: 1.6
- Topological Polar Surface Area: 43.1
4-Fluoro-2,6-dimethylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010010005-250mg |
2,6-Dimethyl-4-fluorobenzamide |
16643-19-9 | 97% | 250mg |
499.20 USD | 2021-07-06 | |
| Alichem | A010010005-500mg |
2,6-Dimethyl-4-fluorobenzamide |
16643-19-9 | 97% | 500mg |
806.85 USD | 2021-07-06 | |
| Alichem | A010010005-1g |
2,6-Dimethyl-4-fluorobenzamide |
16643-19-9 | 97% | 1g |
1,519.80 USD | 2021-07-06 | |
| abcr | AB532651-1 g |
4-Fluoro-2,6-dimethyl-benzamide |
16643-19-9 | 1g |
€651.60 | 2023-07-11 | ||
| abcr | AB532651-5g |
4-Fluoro-2,6-dimethyl-benzamide; . |
16643-19-9 | 5g |
€1846.50 | 2025-03-19 | ||
| abcr | AB532651-1g |
4-Fluoro-2,6-dimethyl-benzamide; . |
16643-19-9 | 1g |
€651.60 | 2025-03-19 |
4-Fluoro-2,6-dimethylbenzamide Suppliers
4-Fluoro-2,6-dimethylbenzamide Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 4-Fluoro-2,6-dimethylbenzamide
Introduction to 4-Fluoro-2,6-dimethylbenzamide (CAS No. 16643-19-9)
4-Fluoro-2,6-dimethylbenzamide, identified by the Chemical Abstracts Service Number (CAS No.) 16643-19-9, is a fluorinated aromatic amide derivative that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to a class of molecules characterized by a benzene ring substituted with fluorine atoms and methyl groups, coupled with an amide functional group. The structural features of 4-fluoro-2,6-dimethylbenzamide contribute to its unique chemical properties and potential biological activities, making it a subject of extensive research in the development of novel therapeutic agents.
The presence of a fluorine atom at the 4-position of the benzene ring is particularly noteworthy, as fluorine substitution can significantly influence the metabolic stability, binding affinity, and pharmacokinetic profiles of pharmaceutical compounds. In particular, the electron-withdrawing nature of fluorine enhances the lipophilicity of the molecule, which can improve its ability to cross biological membranes. This property is crucial for drugs that require systemic distribution to reach their target sites effectively.
The 2,6-dimethyl substitution pattern further modulates the electronic and steric properties of the benzene ring. The methyl groups at the 2- and 6-positions introduce bulkiness and can affect the molecule's solubility and interactions with biological targets. These structural elements collectively contribute to the compound's potential as a lead molecule in drug development.
In recent years, there has been growing interest in fluorinated aromatic amides due to their versatile biological activities. 4-Fluoro-2,6-dimethylbenzamide has been investigated for its potential role in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The amide group itself is a common pharmacophore in many drugs, known for its ability to form hydrogen bonds with biological targets, enhancing binding affinity.
One of the most compelling aspects of 4-fluoro-2,6-dimethylbenzamide is its potential as a scaffold for structure-activity relationship (SAR) studies. By modifying different parts of its structure, researchers can explore how changes in electronic distribution, steric hindrance, and hydrogen bonding potential affect its biological activity. Such studies are essential for optimizing lead compounds into viable drug candidates.
Recent advancements in computational chemistry and molecular modeling have enabled more efficient screening and design of compounds like 4-fluoro-2,6-dimethylbenzamide. These tools allow researchers to predict binding interactions with biological targets with high accuracy, thereby accelerating the drug discovery process. The combination of experimental data with computational insights provides a powerful approach to understanding the mechanisms of action of novel compounds.
The synthesis of 4-fluoro-2,6-dimethylbenzamide presents an interesting challenge due to the need for precise functionalization at multiple positions on the benzene ring. Traditional synthetic routes often involve multi-step processes that require careful control over reaction conditions to avoid unwanted side products. However, recent developments in synthetic methodologies have made it possible to produce this compound more efficiently and in higher yields.
In addition to its potential therapeutic applications, 4-fluoro-2,6-dimethylbenzamide has been explored as an intermediate in the synthesis of more complex molecules. Its structural features make it a versatile building block for creating derivatives with tailored properties for specific applications. This flexibility underscores its importance in both academic research and industrial drug development.
The role of fluorine in medicinal chemistry cannot be overstated. Fluorinated compounds often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts. For instance, fluorine substitution can enhance metabolic stability by preventing rapid degradation by enzymes such as cytochrome P450 enzymes. This stability is critical for ensuring that a drug remains active in the body long enough to exert its therapeutic effect.
Moreover, fluorine atoms can influence the selectivity of drugs by altering their binding interactions with biological targets. This selectivity is essential for minimizing side effects associated with polypharmacology—a phenomenon where drugs interact with multiple targets simultaneously. By carefully positioning fluorine atoms within a molecule like 4-fluoro-2,6-dimethylbenzamide, researchers can fine-tune its interactions to achieve higher selectivity for desired biological pathways.
The investigation into 4-fluoro-2,6-dimethylbenzamide has also shed light on broader trends in drug discovery. The increasing reliance on fluorinated compounds reflects a shift toward designing molecules that are both potent and well-tolerated by patients. This trend is driven by the need for safer and more effective treatments that address unmet medical needs without causing undue harm.
As research continues to uncover new applications for 4-fluoro-2,6-dimethylbenzamide, it is likely that this compound will play an important role in future therapeutic strategies. Its unique structural features and promising biological activities make it a valuable asset in the pharmaceutical industry's quest to develop innovative treatments for various diseases.
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